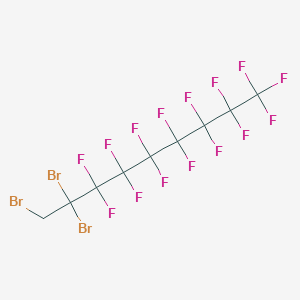

1,2,2-Tribromo-1H,1H-perfluorooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7,7,8-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br3F13/c9-1-2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKURPQGPBHMFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br3F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631440 | |

| Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-25-7 | |

| Record name | 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,2,2-Tribromo-1H,1H-perfluorooctane (CAS No. 59665-25-7) is a perfluorinated compound that has garnered attention due to its potential biological activity and environmental implications. This compound is categorized as a persistent organic pollutant (POP) and is part of a larger group of per- and polyfluoroalkyl substances (PFAS), which are known for their resistance to degradation in the environment.

- Molecular Formula : C8H2Br3F13

- Molecular Weight : 584.79 g/mol

- IUPAC Name : 7,7,8-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane

Biological Activity Overview

The biological activity of this compound primarily relates to its potential toxicological effects on human health and the environment. Research indicates that compounds like this can disrupt endocrine functions and may be associated with various health issues.

Toxicological Effects

- Endocrine Disruption : Studies have shown that PFAS can interfere with hormone systems in both humans and wildlife. This disruption can lead to reproductive issues and developmental abnormalities in offspring .

- Bioaccumulation : The compound exhibits bioaccumulative properties in aquatic organisms. For instance, fish can absorb these substances from contaminated water at concentrations significantly higher than those present in the environment .

- Neurotoxicity : Exposure to PFAS has been linked to neurodevelopmental effects in children. Evidence suggests that even low-level exposure during critical developmental windows can lead to long-lasting cognitive deficits .

Case Studies

Several studies have investigated the biological effects of similar compounds within the PFAS family:

- Study on Fish Populations : A study conducted on fish species exposed to PFAS showed significant alterations in reproductive success and hormone levels. The findings indicated that exposure to brominated compounds led to decreased fertility rates and abnormal development in embryos .

- Human Health Impact Assessment : Research analyzing populations near manufacturing sites for PFAS revealed higher incidences of thyroid disease and certain cancers among residents compared to control populations .

Environmental Persistence

This compound is characterized by its persistence in the environment due to its chemical structure. It does not readily degrade and can remain in soil and water systems for extended periods. This persistence raises concerns regarding long-term exposure risks for both wildlife and humans.

Data Table: Comparative Analysis of PFAS Compounds

| Compound Name | CAS Number | Molecular Weight (g/mol) | Toxicological Effects |

|---|---|---|---|

| This compound | 59665-25-7 | 584.79 | Endocrine disruption; neurotoxicity |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | 414.07 | Liver damage; immune system effects |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | 500.13 | Developmental toxicity; carcinogenic potential |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.